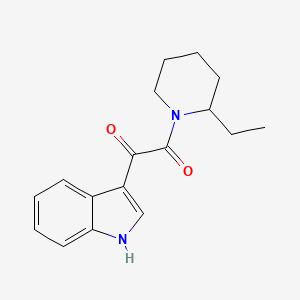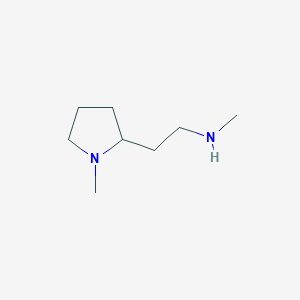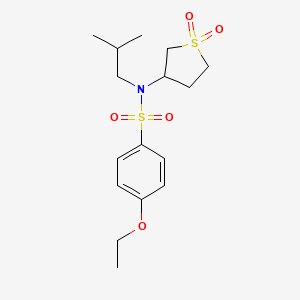![molecular formula C7H7N3O B2402393 (1H-pyrazolo[4,3-b]pyridin-3-yl)methanol CAS No. 1785566-87-1](/img/structure/B2402393.png)
(1H-pyrazolo[4,3-b]pyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazolo[4,3-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[4,3-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
Synthesis Analysis
This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[4,3-b]pyridine derivatives . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .Molecular Structure Analysis
Pyrazolo[4,3-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners (the [4,3-b], [3,4-b], [3,4-c], [4,3-c], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[4,3-b]pyridines and 2H-pyrazolo[4,3-b]pyridines .Chemical Reactions Analysis
Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[4,3-b]pyridine derivatives were synthesized .Physical And Chemical Properties Analysis
Chemsrc provides (1H-Pyrazolo[4,3-b]pyridin-3-yl)methanol (CAS#:1785566-87-1) MSDS, density, melting point, boiling point, structure, formula, molecular weight etc .Aplicaciones Científicas De Investigación
Structural Diversity
The substituents present at specific positions significantly impact the properties of (1H-pyrazolo[4,3-b]pyridin-3-yl)methanol. Investigating the diversity of substituents at positions N1, C3, C4, C5, and C6 provides insights into structure-activity relationships. Researchers explore how modifications affect solubility, stability, and interactions with biological targets.
a. Anticancer Agents: Researchers investigate derivatives of this compound as potential anticancer agents. By modifying the substituents, they aim to enhance cytotoxicity, selectivity, and drug-like properties. In vitro and in vivo studies assess their impact on cancer cell growth, apoptosis, and metastasis inhibition.
b. Anti-inflammatory Properties: (1H-pyrazolo[4,3-b]pyridin-3-yl)methanol derivatives exhibit anti-inflammatory effects. They may target specific pathways, such as NF-κB or COX-2, to mitigate inflammation. Understanding their mechanisms of action aids in drug development for inflammatory diseases.
c. Neuroprotection: Interest lies in the neuroprotective potential of these compounds. Researchers explore their ability to modulate neurotransmitter receptors, prevent oxidative stress, and enhance neuronal survival. Applications extend to neurodegenerative disorders like Alzheimer’s and Parkinson’s diseases.
d. Antimicrobial Agents: Derivatives of (1H-pyrazolo[4,3-b]pyridin-3-yl)methanol may exhibit antimicrobial activity. Investigations focus on their efficacy against bacteria, fungi, and parasites. Structural modifications optimize potency and minimize toxicity.
e. Enzyme Inhibitors: Researchers study these compounds as enzyme inhibitors. For instance, they may target kinases, proteases, or other key enzymes involved in disease pathways. Rational design and optimization lead to potential therapeutic agents.
f. Other Applications: Beyond the mentioned fields, (1H-pyrazolo[4,3-b]pyridin-3-yl)methanol derivatives find applications in cardiovascular diseases, metabolic disorders, and more. Their versatility makes them valuable tools for drug discovery.
Mecanismo De Acción
Target of Action
The primary targets of (1H-pyrazolo[4,3-b]pyridin-3-yl)methanol are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells . They are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain .
Mode of Action
(1H-pyrazolo[4,3-b]pyridin-3-yl)methanol interacts with its targets, the TRKs, by inhibiting their activity . Once activated, the intramembrane kinase domain of TRKs is phosphorylated and the downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) are triggered . This compound inhibits this activation, thus preventing the associated cellular proliferation, differentiation, and survival .
Biochemical Pathways
The biochemical pathways affected by (1H-pyrazolo[4,3-b]pyridin-3-yl)methanol are those downstream of the TRKs, including the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
One of the synthesized derivatives of pyrazolo[3,4-b]pyridine, compound c03, was found to possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9
Result of Action
The result of the action of (1H-pyrazolo[4,3-b]pyridin-3-yl)methanol is the inhibition of the kinase activity of TRKs . This leads to the suppression of the activation of downstream signals of TRKs, both in vitro and in vivo . This suppression can inhibit the proliferation of certain cell lines .
Propiedades
IUPAC Name |
2H-pyrazolo[4,3-b]pyridin-3-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-4-6-7-5(9-10-6)2-1-3-8-7/h1-3,11H,4H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVJESDKPPONGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2N=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,2-Dioxaborolane, 2-[2-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2402312.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2402315.png)
![N-((3-(4-bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)-N-butylbutan-1-amine](/img/structure/B2402317.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole](/img/structure/B2402318.png)


![4-[(4-Chlorophenyl)sulfonyl]-8-[(2-fluorophenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2402321.png)


![4-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}benzonitrile](/img/structure/B2402325.png)
![Tert-butyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2402328.png)
